molecular formula C19H19N3O3 B6487815 3-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-2H-chromen-2-one CAS No. 1286696-28-3

3-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-2H-chromen-2-one

Cat. No.: B6487815
CAS No.: 1286696-28-3
M. Wt: 337.4 g/mol
InChI Key: XZPHWTOZERTFMP-UHFFFAOYSA-N
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Description

The compound 3-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-2H-chromen-2-one is a synthetic coumarin derivative incorporating a piperidine-pyrazole hybrid substituent. Coumarins (chromen-2-ones) are well-known for their diverse biological activities, including anticancer, anti-inflammatory, and kinase-inhibitory properties . The structural uniqueness of this compound lies in the piperidine-1-carbonyl group at position 3 of the coumarin core, which is further modified with a (1H-pyrazol-1-yl)methyl moiety at the piperidine’s 4-position. This design likely enhances binding affinity to enzymatic targets, such as kinases, by introducing both hydrophobic (piperidine) and hydrogen-bonding (pyrazole) functionalities .

The compound’s synthesis would likely involve coupling a pyrazole-containing piperidine intermediate with a coumarin-3-carboxylic acid derivative, as seen in similar synthetic pathways .

Properties

IUPAC Name

3-[4-(pyrazol-1-ylmethyl)piperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18(16-12-15-4-1-2-5-17(15)25-19(16)24)21-10-6-14(7-11-21)13-22-9-3-8-20-22/h1-5,8-9,12,14H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPHWTOZERTFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chromone core fused with pyrazole and piperidine moieties, which enhances its pharmacological potential. The molecular formula is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of 337.4 g/mol .

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₃
Molecular Weight337.4 g/mol
CAS Number1286696-28-3

Synthesis

The synthesis of this compound typically involves several synthetic steps, including the condensation of appropriate precursors under specific conditions to yield the target molecule. Various solvents and catalysts can be employed to optimize yield and purity, which is crucial for subsequent biological evaluations .

Biological Activities

The biological activities of this compound include:

1. Antioxidant Activity

  • Studies have shown that compounds with chromone structures exhibit significant antioxidant properties. The antioxidant activity is often assessed using IC50 values, where lower values indicate higher potency. For instance, related compounds have demonstrated IC50 values as low as 2.07 μM .

2. Anticancer Activity

  • The compound has shown promise in anticancer studies, particularly against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). In one study, derivatives similar to this compound exhibited selective cytotoxicity with IC50 values ranging from 3.96 to 4.38 μM .

3. Enzyme Inhibition

  • Interaction studies suggest that this compound may inhibit key enzymes involved in cancer progression and other diseases. Techniques like molecular docking are used to predict binding affinities to targets such as topoisomerases, which play a role in DNA replication and repair .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: Antioxidant Evaluation

  • A series of substituted chromen-pyrazolones were synthesized and evaluated for antioxidant activity. The most potent derivative showed an IC50 of 2.07 μM, indicating strong potential for therapeutic applications in oxidative stress-related conditions .

Case Study 2: Anticancer Potential

  • Research highlighted the anticancer effects of pyrazoline hybrids, noting that certain derivatives exhibited significant cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of chromones exhibit significant anticancer properties. The structural modifications introduced by the piperidine and pyrazole groups may enhance this activity, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties :
    • Compounds containing pyrazole have been shown to possess antimicrobial effects. Studies focusing on the interaction of this compound with bacterial and fungal targets could reveal its potential as an antimicrobial agent.
  • Neuroprotective Effects :
    • The piperidine ring is associated with neuroprotective properties in various compounds. Investigating the effects of 3-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-2H-chromen-2-one on neurodegenerative diseases could provide insights into its therapeutic applications.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for developing treatments for metabolic disorders.

Biological Interaction Studies

Understanding the biological interactions of this compound is vital for elucidating its mechanism of action. Techniques such as:

  • Molecular Docking : This computational method predicts how the compound binds to biological targets, providing insights into its potential efficacy.
  • Enzyme Kinetics : Analyzing how the compound affects enzyme activity can help determine its role in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituents, physicochemical properties, and reported bioactivities:

Compound Name / Structure Key Substituents Molecular Weight LogP (Calculated) Reported Bioactivity / Application Reference
This compound (Target) Piperidine-pyrazole at C3 ~383.4 (est.) ~3.0 (est.) Hypothesized kinase inhibition (inferred)
6-{3-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one Piperidine-benzimidazole at C6 445.51 3.89 Not explicitly stated
3-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one Piperidine-oxadiazole at C3 429.5 Not explicitly stated
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one Benzothiazole and piperazine at C3, hydroxy group at C7 ATR kinase inhibition, anticancer activity
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Piperidine-phenyl fused with chromeno-pyrimidine Drug-like properties (computational)

Key Structural and Functional Differences:

Substituent Diversity :

  • The target compound features a pyrazole-methyl-piperidine group, distinct from benzimidazole (), oxadiazole (), or benzothiazole () derivatives. Pyrazole’s nitrogen-rich structure may enhance hydrogen bonding with target proteins compared to bulkier aromatic systems.
  • Compounds with piperazine (e.g., ) or piperidine-phenyl () substituents exhibit different electronic profiles, affecting solubility and target selectivity.

Physicochemical Properties: The target compound’s estimated LogP (~3.0) suggests moderate lipophilicity, comparable to the benzimidazole derivative (LogP 3.89, ). This balance may favor membrane permeability and oral bioavailability.

The pyrazole group’s role in kinase binding (via N-H interactions) aligns with this hypothesis. Chromeno-pyrimidine derivatives () are computationally predicted to have favorable drug-like properties, suggesting the target compound may share similar pharmacokinetic advantages.

Q & A

Q. Key conditions :

  • Temperature control (0–25°C for sensitive steps, reflux for coupling).
  • pH adjustment (neutral to slightly basic for amidation).
  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates; methanol/ethanol for reductions .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and piperidine substitution patterns. For example, coupling constants in ¹H NMR distinguish axial/equatorial protons in the piperidine ring .
  • Infrared (IR) Spectroscopy : Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • HPLC/UPLC : Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) assesses purity (>95% for biological assays) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; used in related piperidine-chromenone hybrids to confirm bond angles and torsional strain .

Advanced: How can researchers optimize the yield of the target compound in multi-step syntheses, especially during the piperidine-pyrazole coupling step?

  • Catalyst screening : Use Pd/C or Raney Ni for hydrogenation steps to reduce nitro or imine intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in reflux conditions .
  • Reaction monitoring : TLC or inline IR spectroscopy tracks intermediate formation. For example, quenching aliquots and analyzing by LC-MS ensures completion before proceeding .
  • Purification : Flash chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) isolates pure intermediates. Recrystallization from ethanol/water improves final compound purity .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?

  • Assay standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) to minimize variability .
  • Structural analogs : Compare activity of derivatives (e.g., substituting pyrazole with imidazole) to identify pharmacophore requirements. For instance, fluorinated analogs in related compounds showed enhanced binding to kinase targets .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in enzyme-linked assays .
  • Meta-analysis : Cross-reference crystallographic data (e.g., protein-ligand co-structures) with computational docking to rationalize activity differences .

Advanced: How does the electronic configuration of the pyrazole ring influence the compound's reactivity and interaction with biological targets?

  • Electron-withdrawing/donating effects : Substituents on the pyrazole (e.g., methyl, chloro) modulate π-π stacking with aromatic residues in enzyme active sites. For example, 4-methylpyrazole derivatives exhibit stronger hydrophobic interactions in COX-2 inhibition .
  • Tautomerism : The 1H-pyrazole tautomer stabilizes hydrogen bonds with catalytic residues (e.g., in kinase ATP-binding pockets), as shown in X-ray structures of related compounds .
  • Computational modeling : DFT (density functional theory) calculates charge distribution to predict nucleophilic/electrophilic sites. MD simulations reveal how pyrazole rotation affects binding kinetics .

Advanced: What methodologies are used to analyze the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic half-life .
    • Caco-2 cell monolayers : Measure apparent permeability (Papp) to predict intestinal absorption .
  • In silico tools :
    • QSAR models : Correlate logP and topological polar surface area (TPSA) with bioavailability. For chromenone derivatives, TPSA <90 Ų is optimal for blood-brain barrier penetration .
    • PBPK modeling : Predict tissue distribution using physicochemical parameters (e.g., pKa, solubility) .

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